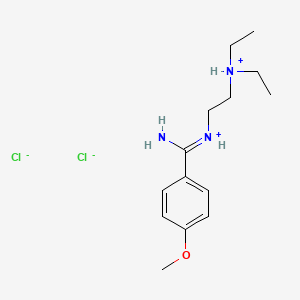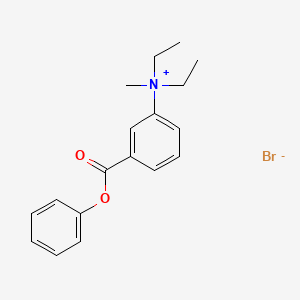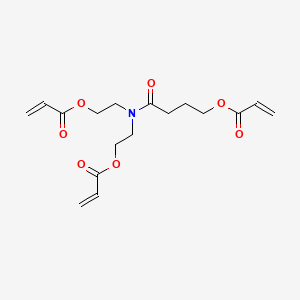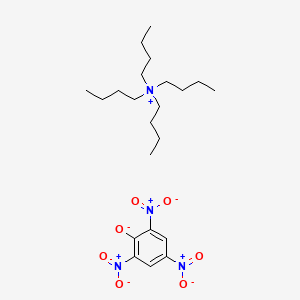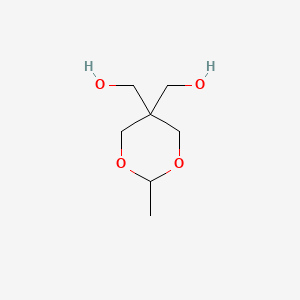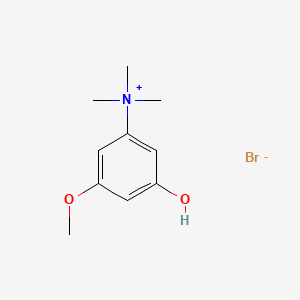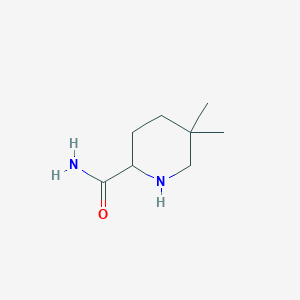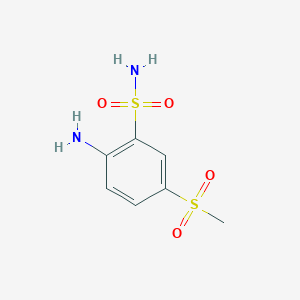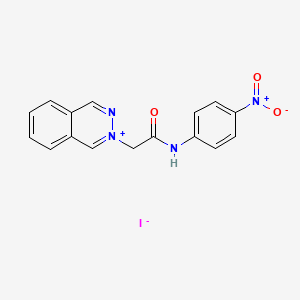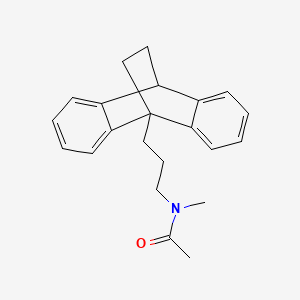![molecular formula C6H16O8SSi B13771039 1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- CAS No. 70869-38-4](/img/structure/B13771039.png)
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- is an organic silicon compound. It is characterized by the presence of a sulfonic acid group, a hydroxyl group, and a trihydroxysilyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- typically involves the reaction of 3-(chloromethyl)propanesulfonic acid with triphenylsilanol under alkaline conditions[2][2]. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The trihydroxysilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a proton donor, facilitating acid-catalyzed reactions. The trihydroxysilyl group can form strong hydrogen bonds with other molecules, enhancing its reactivity and stability in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- can be compared with other similar compounds such as:
3-Hydroxy-1-propanesulfonic acid: This compound lacks the trihydroxysilyl group, making it less versatile in certain applications.
3-Chloro-2-hydroxy-1-propanesulfonic acid: This compound contains a chloro group instead of a trihydroxysilyl group, which affects its reactivity and applications.
The uniqueness of 1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility in various applications.
Eigenschaften
CAS-Nummer |
70869-38-4 |
|---|---|
Molekularformel |
C6H16O8SSi |
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
2-hydroxy-3-(3-trihydroxysilylpropoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H16O8SSi/c7-6(5-15(8,9)10)4-14-2-1-3-16(11,12)13/h6-7,11-13H,1-5H2,(H,8,9,10) |
InChI-Schlüssel |
OGAIYCZMKDJRSU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(CS(=O)(=O)O)O)C[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


